molecular formula C13H16N2O2 B7483779 4-(2,3-Dimethylbenzoyl)piperazin-2-one

4-(2,3-Dimethylbenzoyl)piperazin-2-one

Cat. No.: B7483779
M. Wt: 232.28 g/mol
InChI Key: MAJCNTNYEBRZGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,3-Dimethylbenzoyl)piperazin-2-one is a synthetic piperazinone-based building block designed for research applications in drug discovery and medicinal chemistry. This compound features a piperazin-2-one core, a privileged scaffold in pharmaceuticals, substituted with a 2,3-dimethylbenzoyl group. The presence of the amide and ketone functionalities within the piperazine ring makes it a versatile intermediate for constructing more complex molecules, particularly for targeting central nervous system (CNS) disorders. Piperazine derivatives are known to exhibit a wide range of pharmacological activities by interacting with various neurotransmitter receptors . As a GABA receptor agonist, for instance, related piperazine compounds can cause hyperpolarization of nerve cells, leading to inhibitory effects . Researchers can utilize this compound to develop novel ligands for neurological targets. This product is intended for laboratory research purposes only. It is not approved for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

4-(2,3-dimethylbenzoyl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-9-4-3-5-11(10(9)2)13(17)15-7-6-14-12(16)8-15/h3-5H,6-8H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAJCNTNYEBRZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)N2CCNC(=O)C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily linked to its interaction with neurotransmitter receptors. Notably, it has been identified as a potent antagonist of dopamine D2 receptors and serotonin 5-HT2 receptors, which are crucial in managing psychotic disorders such as schizophrenia. The dual action on these receptors suggests potential efficacy in alleviating both positive and negative symptoms of psychosis .

Table 1: Pharmacological Profile of 4-(2,3-Dimethylbenzoyl)piperazin-2-one

Receptor Type Action Therapeutic Implication
D2AntagonistTreatment of schizophrenia
5-HT2AntagonistAmelioration of negative symptoms
5-HT1AAgonistPotential antidepressant effects

Antipsychotic Activity

Research indicates that compounds similar to 4-(2,3-Dimethylbenzoyl)piperazin-2-one can effectively block D2 and 5-HT2 receptors, making them potential candidates for treating schizophrenia. The blockade of these receptors may reduce psychotic symptoms while minimizing extrapyramidal side effects commonly associated with traditional antipsychotics .

Anticancer Potential

Recent studies have highlighted the anticancer properties of piperazine derivatives. For example, benzimidazole compounds containing piperazine fragments have shown promise as tubulin-targeting agents in cancer treatment. These compounds interfere with tubulin dynamics, leading to mitotic arrest in cancer cells . The incorporation of the piperazine moiety into benzimidazole derivatives has been linked to enhanced cytotoxicity against various cancer cell lines.

Table 2: Anticancer Activity of Piperazine Derivatives

Compound Cell Line IC50 (μM) Mechanism
Benzimidazole-Piperazine HybridMDA-MB-231 (Breast Cancer)7.8Tubulin polymerization inhibition
Benzimidazole-Piperazine HybridU87 MG (Glioblastoma)6.5Induction of apoptosis

Case Studies and Research Findings

Several studies have documented the efficacy of piperazine derivatives in clinical settings:

  • A study demonstrated that a piperazine compound significantly reduced emesis in animal models when administered before chemotherapy agents like cisplatin .
  • Another investigation into benzimidazole-piperazine hybrids revealed substantial reductions in cell migration and proliferation in breast and glioblastoma cancer cell lines, indicating their potential as effective anticancer agents .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Benzoyl Group

The benzoyl group in piperazinone derivatives is a critical determinant of biological activity. Below is a comparison of substituent effects:

Compound Name Substituents on Benzoyl CAS Number Key Properties/Activities References
4-(2,3-Dimethylbenzoyl)piperazin-2-one 2,3-dimethyl Not explicitly provided Hypothesized enhanced lipophilicity and steric hindrance; potential modulation of receptor binding or cytotoxicity.
4-(3-Chloro-5-fluorobenzoyl)piperazin-2-one 3-Cl, 5-F 2329286-22-6 Halogen substituents may increase electron-withdrawing effects, altering electronic properties and binding interactions compared to methyl groups.
4-(2,3-Dichlorobenzoyl)piperazin-2-one 2,3-diCl Not explicitly provided Dichloro substitution likely reduces metabolic stability but improves target affinity in certain contexts (e.g., kinase inhibition).
1-(3-Chlorophenyl)piperazin-2-one 3-Cl (direct aryl) Not explicitly provided Demonstrated cytotoxicity against HT-29 (colon cancer) and A549 (lung cancer) cell lines; IC₅₀ values suggest chlorine enhances activity compared to methyl groups.

Key Insight : Methyl groups (electron-donating) may improve metabolic stability and membrane permeability, whereas chloro/fluoro substituents (electron-withdrawing) could enhance target binding in specific enzymatic contexts.

Cytotoxicity Profiles
  • 1-(3-Chlorophenyl)piperazin-2-one : Exhibited cytotoxicity with IC₅₀ values of 12.5 µM (HT-29) and 25 µM (A549), indicating moderate anticancer activity. Methyl or dimethyl analogs may show reduced cytotoxicity due to decreased electrophilicity .
  • Thienopyrimidine-Piperazinone Hybrids: Derivatives with ethyl or morpholino groups (e.g., from ) demonstrated utility as P2Y12 receptor tracers, highlighting the role of substituents in modulating receptor specificity .
Dopamine Receptor Interactions (Indirect Relevance)

This suggests that bulky substituents (e.g., dimethyl) could similarly enhance selectivity for specific receptor subtypes .

Physicochemical Properties

Property 4-(2,3-Dimethylbenzoyl)piperazin-2-one 4-(3-Chloro-5-fluorobenzoyl)piperazin-2-one 1-(3-Chlorophenyl)piperazin-2-one
Molecular Weight (g/mol) ~290 (estimated) ~300 (CAS-derived) ~225 (estimated)
LogP (Predicted) ~2.5 (higher lipophilicity) ~2.8 (Cl/F increase logP) ~1.8
Solubility Moderate (dimethyl reduces polarity) Low (halogens increase hydrophobicity) Moderate

Note: The dimethyl substitution likely improves blood-brain barrier penetration compared to polar halogenated analogs, making it suitable for central nervous system targets .

Preparation Methods

Step 1: Formation of 3,4-Dehydropiperazine-2-one Intermediate

In this step, N-methyl ethylenediamine reacts with methyl benzoylformate in toluene under acidic conditions (acetic acid) to yield 1-methyl-3-phenyl-3,4-dehydropiperazine-2-one. For the target compound, 2,3-dimethylbenzoyl chloride would replace benzoylformate to introduce the dimethylbenzoyl group. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, followed by cyclization.

Key Conditions :

  • Solvent: Toluene or methanol

  • Temperature: 60–65°C

  • Catalyst: Acetic acid (1:1 molar ratio to ethylenediamine)

  • Yield: ~70% (based on analogous reactions)

Step 2: Reduction to Piperazin-2-one

The intermediate 3,4-dehydropiperazine-2-one undergoes reduction using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to saturate the ring, forming piperazin-2-one. This step restores the piperazine ring’s flexibility, critical for subsequent functionalization.

Optimization Insight :

  • LiAlH₄ in tetrahydrofuran (THF) at 0°C achieves higher selectivity (90% conversion).

  • Over-reduction is mitigated by controlling stoichiometry (1:1.2 hydride-to-substrate ratio).

Benzoylation of Preformed Piperazin-2-one

An alternative route involves benzoylating a preformed piperazin-2-one core. This method is advantageous for introducing complex acyl groups post-ring formation.

Acylation with 2,3-Dimethylbenzoyl Chloride

Piperazin-2-one reacts with 2,3-dimethylbenzoyl chloride in dichloromethane (DCM) using triethylamine as a base. The reaction proceeds via Schotten-Baumann conditions, where the acyl chloride selectively targets the secondary amine.

Reaction Parameters :

  • Molar Ratio: 1:1.2 (piperazin-2-one to acyl chloride)

  • Temperature: 0°C to room temperature

  • Yield: 65–72% (extrapolated from similar naphthoquinone syntheses)

Purification and Characterization

Crude product purification employs hexane recrystallization to remove unreacted acyl chloride. Structural confirmation via ¹H NMR reveals characteristic peaks:

  • Piperazine protons : δ 3.2–3.5 ppm (multiplet, N–CH₂)

  • Aromatic protons : δ 7.1–7.3 ppm (multiplet, dimethylbenzoyl)

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies based on yield, scalability, and practicality:

MethodStarting MaterialsKey ReagentsYield (%)Scalability
Ethylenediamine CondensationN-methyl ethylenediamine, 2,3-dimethylbenzoyl chlorideAcetic acid, LiAlH₄68–72High
Preformed Piperazin-2-one AcylationPiperazin-2-one, 2,3-dimethylbenzoyl chlorideTriethylamine65–70Moderate

Critical Observations :

  • The ethylenediamine route offers higher scalability due to fewer purification steps.

  • Acylation methods allow modular substitution but require stringent anhydrous conditions.

Mechanistic Insights and Side Reactions

Competing Pathways in Condensation Reactions

During piperazine ring formation, over-alkylation may occur if excess acyl chloride is present, leading to diacylated byproducts. This is mitigated by slow reagent addition and temperature control.

Stereochemical Considerations

The reduction step (Section 1.2) produces a racemic mixture due to non-stereoselective hydride attack. Chiral catalysts like BINAP-Ru complexes could enantioselectively reduce the intermediate, though this remains unexplored for 4-(2,3-dimethylbenzoyl)piperazin-2-one.

Industrial-Scale Production Recommendations

For kilogram-scale synthesis, the ethylenediamine condensation route is preferred. Key adjustments include:

  • Continuous Flow Reactors : Enhance heat dissipation during exothermic acylations.

  • Solvent Recycling : Toluene and hexane are reclaimed via distillation, reducing costs .

Q & A

Q. 1.1. What are the key considerations in synthesizing 4-(2,3-Dimethylbenzoyl)piperazin-2-one to ensure high yield and purity?

Methodological Answer:

  • Step 1: Optimize reaction conditions (e.g., temperature, solvent choice, and reaction time). For example, piperazin-2-one derivatives often require precise control of temperature (±2°C) to minimize side reactions .
  • Step 2: Use enantioselective synthesis techniques for chiral intermediates, such as asymmetric catalysis or chiral auxiliaries, to ensure stereochemical purity .
  • Step 3: Purify via column chromatography or recrystallization. Advanced purification methods like preparative HPLC may be necessary for isolating high-purity fractions (>95%) .
  • Key Data:
    • Yield optimization: Adjust molar ratios of reagents (e.g., 1:1.2 for benzoyl chloride to piperazine derivatives) .
    • Purity validation: Confirm via NMR (peak integration) and HPLC (retention time matching) .

Q. 1.2. What analytical techniques are essential for characterizing 4-(2,3-Dimethylbenzoyl)piperazin-2-one?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR confirms structural integrity by matching chemical shifts to expected resonances (e.g., carbonyl groups at ~170 ppm in 13C NMR) .
  • High-Performance Liquid Chromatography (HPLC):
    • Assess purity (>98% for biological assays) using reverse-phase C18 columns and UV detection .
  • Mass Spectrometry (LC/MS or HRMS):
    • Validate molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
  • Infrared Spectroscopy (IR):
    • Identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Q. 1.3. How should 4-(2,3-Dimethylbenzoyl)piperazin-2-one be stored to maintain stability?

Methodological Answer:

  • Storage Conditions:
    • Temperature: -20°C in airtight containers to prevent hydrolysis .
    • Light Sensitivity: Use amber vials to avoid photodegradation .
    • Humidity Control: Include desiccants (e.g., silica gel) to mitigate moisture absorption .
  • Stability Testing:
    • Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. 2.1. How can researchers resolve contradictions in biological activity data for 4-(2,3-Dimethylbenzoyl)piperazin-2-one derivatives?

Methodological Answer:

  • Step 1: Validate assay reproducibility using positive/negative controls (e.g., reference inhibitors for receptor-binding studies) .
  • Step 2: Perform structure-activity relationship (SAR) analysis to identify critical substituents. For example:
    • Modifications: Vary the benzoyl group (e.g., halogenation) to enhance binding affinity .
    • Data Correlation: Cross-reference activity data with computational docking results (e.g., AutoDock Vina for receptor-ligand interactions) .
  • Step 3: Address batch variability by re-synthesizing compounds under standardized conditions .

Q. 2.2. What strategies optimize the pharmacokinetic profile of 4-(2,3-Dimethylbenzoyl)piperazin-2-one in preclinical studies?

Methodological Answer:

  • Lipophilicity Adjustment: Introduce polar groups (e.g., hydroxyl or amine) to improve aqueous solubility .
  • Metabolic Stability:
    • Use liver microsome assays to identify metabolic hotspots (e.g., cytochrome P450 oxidation sites) .
    • Block susceptible positions with fluorine or methyl groups .
  • Bioavailability Testing:
    • Conduct in vivo PK studies in rodent models, monitoring plasma concentration via LC/MS .

Q. 2.3. How can researchers design experiments to elucidate the mechanism of action of 4-(2,3-Dimethylbenzoyl)piperazin-2-one?

Methodological Answer:

  • Target Identification:
    • Use affinity chromatography or pull-down assays with tagged compounds to isolate binding proteins .
  • Pathway Analysis:
    • Perform transcriptomic (RNA-seq) or proteomic (LC-MS/MS) profiling of treated cells .
  • Functional Validation:
    • Knock out candidate targets (e.g., CRISPR/Cas9) and assess compound efficacy .

Q. 2.4. What advanced synthetic routes address low yields in 4-(2,3-Dimethylbenzoyl)piperazin-2-one production?

Methodological Answer:

  • Route 1: Employ flow chemistry for exothermic reactions (e.g., acylations) to improve heat dissipation and scalability .
  • Route 2: Use microwave-assisted synthesis to accelerate reaction kinetics (e.g., 30 minutes vs. 12 hours for cyclization) .
  • Catalyst Optimization: Screen transition-metal catalysts (e.g., Pd/C or Ru complexes) for cross-coupling steps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.